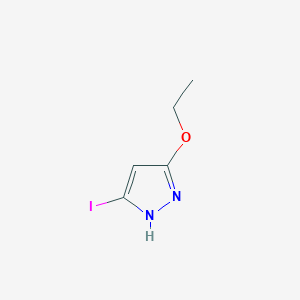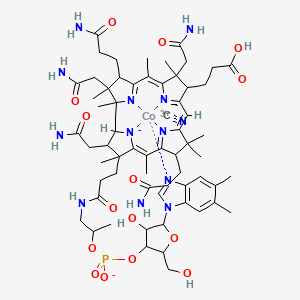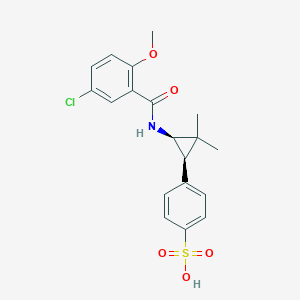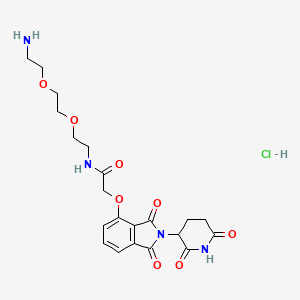
3-ethoxy-5-iodo-1H-pyrazole
Overview
Description
3-ethoxy-5-iodo-1H-pyrazole is a chemical compound that is a derivative of pyrazole . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The 3-ethoxy-5-iodo-1H-pyrazole is a specific pyrazole derivative where an ethoxy group is attached at the 3rd position and an iodine atom is attached at the 5th position of the pyrazole ring .
Synthesis Analysis
The synthesis of 3-ethoxy-5-iodo-1H-pyrazole involves the reaction of hydrazine monohydrochloride and diethyl 2-(ethoxymethylene)malonate . This reaction leads to the formation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. Further transformations of this key compound allow the preparation of the two possible iodinated isomers, namely, 3-ethoxy-4-iodo- and 3-ethoxy-5-iodo-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of 3-ethoxy-5-iodo-1H-pyrazole is based on the pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The ethoxy group is attached at the 3rd position and an iodine atom is attached at the 5th position of the pyrazole ring .
Chemical Reactions Analysis
The chemical reactions involving 3-ethoxy-5-iodo-1H-pyrazole include N-arylation using the Lam and Cham method, the C4- and C5-arylation of some of these 3-ethoxypyrazole derivatives using the Suzuki-Miyaura reaction, and C5-benzylation reactions by means of the Negishi reaction . These reactions open the way to a quick access to many original pyrazole series .
Scientific Research Applications
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The methods of application or experimental procedures in this field typically involve the synthesis of pyrazole derivatives using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- The outcomes of these applications are typically new bioactive chemicals that can be used in the treatment of various diseases .
-
Agrochemistry
- Pyrazoles are also used in agrochemistry . For example, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide has been produced as an insecticidal compound .
- The methods of application in this field would involve the synthesis of the pyrazole derivative and its application as an insecticide .
- The outcomes of these applications would be the effective control of pests .
-
Coordination Chemistry and Organometallic Chemistry
- Pyrazoles have applications in coordination chemistry and organometallic chemistry .
- The methods of application in this field would involve the use of pyrazole derivatives in the synthesis of coordination compounds and organometallic compounds .
- The outcomes of these applications would be new compounds with potential applications in various fields .
-
Green Synthesis
- Pyrazole derivatives can be synthesized using various green synthesis methods . This involves the use of environmentally friendly reagents and conditions, which can reduce the environmental impact of chemical synthesis .
- The methods of application in this field would involve the use of green chemistry principles, such as the use of renewable resources, the reduction of waste, and the use of safe solvents and conditions .
- The outcomes of these applications would be the production of pyrazole derivatives in a more sustainable and environmentally friendly manner .
-
Synthesis of Bioactive Chemicals
- Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . This involves the use of pyrazole derivatives as building blocks in the synthesis of complex molecules with biological activity .
- The methods of application in this field would involve the use of various synthetic strategies to construct complex molecules from pyrazole derivatives .
- The outcomes of these applications would be new bioactive chemicals with potential applications in various fields, such as medicine and agriculture .
-
Preparation of Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate
- An original and simplified preparation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate has been reported . This is based on the reaction of hydrazine monohydrochloride and diethyl 2-(ethoxymethylene)malonate .
- The methods of application in this field would involve the reaction of hydrazine monohydrochloride and diethyl 2-(ethoxymethylene)malonate .
- The outcomes of these applications would be the production of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate .
-
Synthesis of 3-Methyl-1-Phenyl-1H-Pyrazol-5-ol
- Pyrazole derivatives can be synthesized using Nano-ZnO as a catalyst . This involves the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol .
- The methods of application in this field would involve the use of Nano-ZnO as a catalyst in the synthesis process .
- The outcomes of these applications would be the production of 3-methyl-1-phenyl-1H-pyrazol-5-ol .
-
Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles
- A remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been described . This involves the condensation of 1,3-diketones with arylhydrazines .
- The methods of application in this field would involve the condensation of 1,3-diketones with arylhydrazines .
- The outcomes of these applications would be the production of 1-aryl-3,4,5-substituted pyrazoles .
-
Preparation of Ethyl 3-Ethoxy-1H-Pyrazole-4-Carboxylate
- An original and simplified preparation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate has been reported . This is based on the reaction of hydrazine monohydrochloride and diethyl 2-(ethoxymethylene)malonate .
- The methods of application in this field would involve the reaction of hydrazine monohydrochloride and diethyl 2-(ethoxymethylene)malonate .
- The outcomes of these applications would be the production of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate .
-
Synthesis of 3,5-Substituted Pyrazole Derivatives
- 3,5-substituted pyrazole derivatives can be synthesized in good yield by the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .
- The methods of application in this field would involve the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .
- The outcomes of these applications would be the production of 3,5-substituted pyrazole derivatives .
Safety And Hazards
3-ethoxy-5-iodo-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding ingestion and inhalation. Personal protective equipment/face protection should be worn and it should be used only in a well-ventilated area .
Future Directions
The future directions for the research and development of 3-ethoxy-5-iodo-1H-pyrazole could involve exploring its potential uses as a building block to gain access to new chemical entities . Further studies could also investigate its potential applications in the field of medicinal chemistry, given the wide range of biological activities exhibited by pyrazole derivatives.
properties
IUPAC Name |
3-ethoxy-5-iodo-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAXEYCEGXEKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310205 | |
| Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-5-iodo-1H-pyrazole | |
CAS RN |
1207431-92-2 | |
| Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207431-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-5-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one](/img/structure/B1436956.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)




![(S,Z)-3-(((1R,3aR,3'R,4R,7aR)-7a-Methyl-1-((R)-6-methylheptan-2-yl)octahydrospiro[indene-4,2'-oxiran]-3'-yl)methylene)-4-methylenecyclohexan-1-ol](/img/structure/B1436968.png)
![(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d']bis([1,3]dioxole)](/img/structure/B1436970.png)
![1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B1436972.png)

![11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride](/img/structure/B1436974.png)
![4,4'-[1,2-Ethenediylbis(4,1-phenyleneiminocarbonyl)]bis(N-butyl-N,N-dimethylbenzenemethanaminium) Dichloride](/img/structure/B1436975.png)
![2-[3-[1-[6-[4-[[2-[[4-[2-(3,4-Dichlorophenyl)ethylamino]-6-[5-[3-(trifluoromethyl)phenyl]sulfonyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,5-triazin-2-yl]amino]-1,3-dihydroindene-2-carbonyl]amino]butylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonic acid](/img/structure/B1436976.png)